Cas no 3268-19-7 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- structure
3268-19-7 structure
Produktname:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
CAS-Nr.:3268-19-7
MF:C35H36O13
MW:664.652551651001
CID:306743
PubChem ID:73047

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
    • 4,6-O-BENZYLIDENE-Β-D-GLUCOPYRANOSIDE PODOPHYLLOTOXIN
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-β-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5
    • SP-G
    • EINECS 221-880-4
    • UNII-LW8IK05ASY
    • Podophyllotoxin-7-O-glucoside
    • Podophyllotoxin-4-O-glucopyranoside
    • NSC-42076
    • DTXSID90911575
    • 3268-19-7
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5,8,8A,9-TETRAHYDRO-9-((4,6-O-(PHENYLMETHYLENE)-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-(3,4,5-TRIMETHOXYPHENYL)-, (5R,5AR,8AR,9R)-
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5ah)-One,5,8,8a,9-tetrahydro-9-[[4,6-o-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,[5r-(5alpha,5abeta,8aalpha,9alpha)]-
    • Spg 827
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
    • PODOFILOX BENZYLIDENE GLYCOSIDE
    • Podophyllotoxin, 4,6-O'-benzylidene-beta-D-glucoside
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, (5R,5aR,8aR,9R)-
    • Podophyllotoxin-benziliden-glucosid [German]
    • LW8IK05ASY
    • Q-100197
    • Proresidor
    • Podophyllotoxin O-benzylidene-beta-D-glucopyranoside
    • SCHEMBL3023342
    • Podophyllotoxin-benziliden-glucosid
    • (5R,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
    • Podophyllotoxin o-benzylidene-.beta.-D-glucopyranoside
    • Podophyllotoxin 1-O--D-glycoside; Podophyllotoxin 4-O-glucoside; NSC 163024; Podophyllotoxin-4-O--D-glucopyranoside
    • 4,6-O-Benzylidene-beta-D-glucopyranoside podophyllotoxin
    • SP G
    • NSC 42076
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-((4,6-O-(phenylmethylene)-beta-d-glucopyranosyl)oxy)-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5abeta,8aalpha,9alpha))-
    • Inchi: InChI=1S/C35H36O13/c1-39-23-9-17(10-24(40-2)31(23)41-3)26-18-11-21-22(45-15-44-21)12-19(18)30(20-13-42-33(38)27(20)26)47-35-29(37)28(36)32-25(46-35)14-43-34(48-32)16-7-5-4-6-8-16/h4-12,20,25-30,32,34-37H,13-15H2,1-3H3/t20-,25?,26+,27-,28?,29?,30-,32?,34?,35?/m0/s1
    • InChI-Schlüssel: SBPPWJIDARICBS-QKFAOQDPSA-N
    • Lächelt: COC1C(OC)=CC([C@@H]2C3=CC4OCOC=4C=C3[C@H](OC3OC4COC(OC4C(O)C3O)C3C=CC=CC=3)[C@H]3COC(=O)[C@H]23)=CC=1OC

Berechnete Eigenschaften

  • Genaue Masse: 664.21600
  • Monoisotopenmasse: 664.21559120g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 48
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 1110
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 150Ų
  • XLogP3: 1.9

Experimentelle Eigenschaften

  • Dichte: 1.1884 (rough estimate)
  • Siedepunkt: 645.03°C (rough estimate)
  • Brechungsindex: 1.7500 (estimate)
  • PSA: 149.83000
  • LogP: 2.99440

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